2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a biphenyl group, an amino group, a piperazine ring, and a propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Amination: The biphenyl intermediate is then subjected to amination using an appropriate amine under conditions such as palladium-catalyzed Buchwald-Hartwig amination.
Piperazine Introduction: The resulting amine is reacted with a piperazine derivative, often through nucleophilic substitution.
Propynyl Substitution: Finally, the propynyl group is introduced via an alkylation reaction using a suitable alkyne and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and piperazine rings can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel materials.
Biology
In biological research, the compound may serve as a ligand in the study of protein interactions or as a probe in biochemical assays.
Medicine
Medicinally, 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and piperazine moieties could facilitate binding to hydrophobic pockets in proteins, while the propynyl group might enhance cell permeability.
Comparison with Similar Compounds
Similar Compounds
2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one: can be compared to other biphenyl derivatives and piperazine-containing compounds.
N-(2-Biphenyl)ethylamine: Similar in structure but lacks the piperazine and propynyl groups.
1-(4-Propynyl)piperazine: Contains the piperazine and propynyl groups but lacks the biphenyl moiety.
Uniqueness
The uniqueness of 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-phenylanilino)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-12-23-13-15-24(16-14-23)21(25)17-22-20-11-7-6-10-19(20)18-8-4-3-5-9-18/h1,3-11,22H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMJFVUAZUZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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